2-[4-(Acetamidomethyl)benzenesulfonamido]-3-methylbutanoic acid
Description
Crystal System and Space Group
Analogous compounds, such as 2-(4-acetamidobenzenesulfonamido)-3-methylbutanoic acid, crystallize in the monoclinic system with space group P2₁/c . The unit cell parameters typically include:
- a = 10–12 Å
- b = 5–7 Å
- c = 15–18 Å
- β = 90–100°
Hydrogen Bonding Interactions
Intramolecular hydrogen bonds :
Intermolecular hydrogen bonds :
| Interaction Type | Donor–Acceptor Pair | Distance (Å) | Angle (°) |
|---|---|---|---|
| Intramolecular N–H⋯O | N(sulfonamide) → O(amide) | 1.85–2.10 | 138–142 |
| Intermolecular O–H⋯O | O(carboxylic) → O(sulfonyl) | 2.65–2.80 | 160–170 |
| Intermolecular N–H⋯O | N(amide) → O(carboxylic) | 2.70–2.90 | 150–160 |
These interactions contribute to the compound’s thermal stability and solubility profile.
Comparative Structural Analysis with Related Sulfonamide Derivatives
Comparative studies highlight the impact of substituents on molecular geometry and physicochemical properties:
Substituent Effects on Benzene Ring
- This compound vs. 4-[(4-methylbenzene)sulfonamido]butanoic acid :
- The acetamidomethyl group introduces additional hydrogen bonding sites (amide N–H and carbonyl O), enhancing crystal lattice stability compared to the simpler methyl substituent.
- Dihedral angle between benzene and acetamidomethyl group: 5.6° (near coplanar), versus 15–20° for methyl-substituted derivatives.
Steric and Electronic Influences
Hydrogen Bonding Capacity
This structural diversity underscores the role of functional groups in modulating molecular interactions and material properties.
Properties
IUPAC Name |
2-[[4-(acetamidomethyl)phenyl]sulfonylamino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-9(2)13(14(18)19)16-22(20,21)12-6-4-11(5-7-12)8-15-10(3)17/h4-7,9,13,16H,8H2,1-3H3,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMYHFOCFBFYJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)CNC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Acetamidomethyl)benzenesulfonamido]-3-methylbutanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Acetamidomethyl Intermediate: This step involves the reaction of acetamide with formaldehyde and a suitable catalyst to form the acetamidomethyl group.
Sulfonation of Benzene: Benzene is sulfonated using sulfuric acid to introduce the sulfonic acid group.
Coupling Reaction: The acetamidomethyl intermediate is then coupled with the sulfonated benzene derivative under controlled conditions to form the benzenesulfonamido intermediate.
Introduction of the 3-Methylbutanoic Acid Moiety: The final step involves the reaction of the benzenesulfonamido intermediate with 3-methylbutanoic acid under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Acetamidomethyl)benzenesulfonamido]-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, 2-[4-(Acetamidomethyl)benzenesulfonamido]-3-methylbutanoic acid serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, enabling the exploration of new derivatives with potentially enhanced properties.
Biological Research
This compound is under investigation for its biological activities, particularly:
- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes, which could be valuable in drug development for diseases where enzyme regulation is critical.
- Receptor Binding Studies : The compound's ability to interact with biological receptors makes it a candidate for studies related to signal transduction pathways .
Medicinal Chemistry
Research is ongoing into its therapeutic applications, particularly:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it relevant in treating conditions characterized by inflammation.
- Anticancer Activity : There is growing interest in evaluating its efficacy against various cancer cell lines, as sulfonamide derivatives have been linked to anticancer properties .
Industrial Applications
In industrial settings, this compound could be utilized in:
- Pharmaceutical Development : As an intermediate in the synthesis of new drugs or as a lead compound for further modification.
- Material Science : Its unique chemical properties may allow for applications in developing novel materials with specific functionalities .
Case Studies and Research Findings
- Antitumor Activity : A study evaluated various sulfonamide derivatives, including those similar to this compound, demonstrating promising anticancer activity across different human cancer cell lines .
- Enzyme Inhibition Studies : Research focused on sulfonamide compounds has shown that they can effectively inhibit enzymes such as acetylcholinesterase, which is relevant for Alzheimer's disease treatment .
- Therapeutic Potential : Investigations into the anti-inflammatory properties of similar compounds indicate that modifications to the sulfonamide structure can enhance therapeutic efficacy against inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-[4-(Acetamidomethyl)benzenesulfonamido]-3-methylbutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-[4-(Acetamidomethyl)benzenesulfonamido]-3-methylbutanoic acid: Unique due to its specific structure and functional groups.
4-(Acetamidomethyl)benzenesulfonamide: Lacks the 3-methylbutanoic acid moiety.
3-Methylbutanoic acid derivatives: Lack the benzenesulfonamido group.
Uniqueness
This compound is unique due to the combination of the acetamidomethyl, benzenesulfonamido, and 3-methylbutanoic acid moieties, which confer specific chemical and biological properties not found in similar compounds .
Biological Activity
2-[4-(Acetamidomethyl)benzenesulfonamido]-3-methylbutanoic acid, also known by its CAS number 1008187-54-9, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, which is often associated with various biological activities. Its chemical structure can be represented as follows:
- Molecular Formula : C13H18N2O5S
- Molecular Weight : 302.36 g/mol
The presence of both the acetamidomethyl and sulfonamide groups suggests potential interactions with biological macromolecules, particularly proteins and enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition can lead to antimicrobial effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways related to inflammation or pain.
Biological Activity and Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological properties:
- Antimicrobial Activity : Initial studies suggest that compounds with sulfonamide moieties can inhibit bacterial growth. The specific activity of this compound against various bacterial strains needs further exploration.
- Anti-inflammatory Effects : There is evidence that similar compounds can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
- Analgesic Properties : Some studies indicate potential analgesic effects, which could be beneficial in managing pain.
Research Findings
A review of recent literature reveals several key findings regarding the biological activity of this compound:
- Antimicrobial Studies : Preliminary tests have shown that the compound exhibits moderate activity against certain gram-positive bacteria, suggesting its potential use as an antibiotic agent .
- In vitro Studies : In vitro assays demonstrate that the compound can inhibit specific enzyme activities related to metabolic pathways, indicating a possible role in therapeutic applications .
- Case Studies : In a case study involving similar sulfonamide derivatives, researchers observed significant reductions in inflammatory markers in animal models, supporting the hypothesis that this compound may also possess anti-inflammatory properties .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 2-[4-(Acetamidomethyl)benzenesulfonamido]-3-methylbutanoic acid, and what critical parameters influence yield and purity?
Synthesis of sulfonamide derivatives like this compound typically involves sequential coupling reactions. For example:
- Step 1 : React 4-(acetamidomethyl)benzenesulfonyl chloride with a protected 3-methylbutanoic acid derivative (e.g., ethyl ester) under basic conditions to form the sulfonamide bond .
- Step 2 : Deprotect the ester group via hydrolysis (acidic or basic conditions) to yield the free carboxylic acid.
Critical parameters include reaction temperature (20–40°C), solvent choice (DMF or THF), and stoichiometric control of the sulfonyl chloride to avoid side reactions. Purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
- Spectroscopy :
- Computational Methods :
Advanced Research Questions
Q. What experimental strategies are recommended to investigate the environmental fate and ecotoxicological impact of this compound?
Adopt a multi-tiered approach inspired by the INCHEMBIOL project :
- Phase 1 (Lab) : Measure physical-chemical properties (logP, hydrolysis rate) to assess environmental persistence.
- Phase 2 (Microcosm) : Study biodegradation in soil/water systems under varying pH and temperature.
- Phase 3 (Ecotoxicology) : Conduct toxicity assays on model organisms (e.g., Daphnia magna) at concentrations mimicking environmental exposure (0.1–10 ppm).
- Data Integration : Use kinetic modeling to predict bioaccumulation and long-term ecosystem risks .
Q. How can molecular docking studies be designed to explore the interaction of this compound with biological targets such as enzymes in inflammatory pathways?
Q. What methodologies are effective in resolving contradictions between in vitro and in vivo data regarding the compound’s bioactivity?
- Step 1 : Replicate assays under standardized conditions (pH, temperature, cell lines) to eliminate experimental variability.
- Step 2 : Perform pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability) to assess bioavailability differences .
- Step 3 : Use multi-omics approaches (transcriptomics/metabolomics) to identify off-target effects in vivo that are absent in vitro.
- Case Study : The INCHEMBIOL project resolved discrepancies in pollutant toxicity by integrating cellular, organismal, and ecosystem-level data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
